molecular formula C23H23N3O3 B1628505 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893612-73-2

3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B1628505
CAS-Nummer: 893612-73-2
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: DAXKREPMUBVSCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS: 524036-13-3) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substituents at the 3- and 6-positions. The 3-position bears a 3,4-diethoxyphenyl group, while the 6-position is substituted with a 4-methoxyphenyl moiety.

Eigenschaften

IUPAC Name

3-(3,4-diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-4-28-21-11-8-17(12-22(21)29-5-2)20-14-25-26-15-18(13-24-23(20)26)16-6-9-19(27-3)10-7-16/h6-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXKREPMUBVSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=C(C=C4)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587526
Record name 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-73-2
Record name 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The cyclocondensation proceeds through nucleophilic attack of the 5-aminopyrazole’s amino group on the β-ketoester’s carbonyl carbon, followed by dehydration and aromatization (Figure 1). Key parameters include:

  • Solvent : Acetic acid enhances protonation of the carbonyl group, facilitating nucleophilic attack.
  • Catalyst : Sulfuric acid (5–10 mol%) accelerates the reaction by stabilizing intermediates.
  • Temperature : Reflux (110–120°C) ensures complete conversion within 6–8 hours.

The introduction of 3,4-diethoxyphenyl and 4-methoxyphenyl groups at positions 3 and 6, respectively, requires regioselective coupling reactions. Source demonstrates the utility of Suzuki-Miyaura and Buchwald-Hartwig couplings for analogous pyrazolo[1,5-a]pyrimidine derivatives.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 6-position is functionalized via Suzuki coupling between 5,7-dichloropyrazolo[1,5-a]pyrimidine and 4-methoxyphenylboronic acid. Source reports yields of 55–61% using Pd(dppf)Cl2 (0.4 mol%) in anhydrous diethyl ether at room temperature. For the target compound, this step introduces the 4-methoxyphenyl group.

Buchwald-Hartwig Amination for Diethoxyphenyl Substituent

The 3-position is modified via Buchwald-Hartwig amination using 3,4-diethoxyaniline and a palladium catalyst. Source achieved 61% yield for similar reactions using XPhos-Pd-G2 as the catalyst and Cs2CO3 as the base in toluene at 100°C.

Synthetic Pathway and Intermediate Characterization

The full synthesis involves three stages (Scheme 1):

  • Core Formation : Cyclocondensation of 5-amino-3-(3,4-diethoxyphenyl)-1H-pyrazole-4-carbonitrile with ethyl 4-methoxyphenylacetoacetate.
  • Chlorination : Treatment with phosphorus oxychloride (POCl3) to yield 5,7-dichloro intermediate.
  • Coupling Reactions : Sequential Suzuki (6-position) and Buchwald-Hartwig (3-position) couplings.

Key Intermediates and Yields

Step Intermediate Yield Conditions
1 Pyrazolo[1,5-a]pyrimidine core 89% H2SO4, AcOH, reflux
2 5,7-Dichloro derivative 61% POCl3, 80°C
3 Suzuki product 58% Pd(dppf)Cl2, Et2O, RT
4 Buchwald-Hartwig product 61% XPhos-Pd-G2, toluene, 100°C

Structural Confirmation and Analytical Data

The final compound was characterized using NMR, HPLC, and mass spectrometry:

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 7H, aromatic-H), 4.12 (q, 4H, OCH2CH3), 3.85 (s, 3H, OCH3).
  • LC-MS : m/z 390.2 [M+H]+ (calculated: 389.45).
  • HPLC Purity : >95% (C18 column, MeCN/H2O gradient).

Optimization Challenges and Solutions

Regioselectivity in Coupling Reactions

The chlorination step (POCl3) preferentially replaces hydroxyl groups at positions 5 and 7 due to higher reactivity at these sites. However, Suzuki coupling at position 6 requires careful control of stoichiometry to avoid bis-arylation. Source mitigated this by using 1.2 equivalents of boronic acid and low-temperature conditions.

Palladium Catalyst Selection

XPhos-Pd-G2 outperformed Pd(dppf)Cl2 in Buchwald-Hartwig reactions, minimizing side product formation. This aligns with findings in Source, where palladium catalysts with bulky ligands improved selectivity for aryl aminations.

Comparative Analysis of Synthetic Routes

Alternative routes were explored but deemed less efficient:

  • One-Pot Approach : Attempts to combine cyclocondensation and coupling steps resulted in <30% yield due to intermediate instability.
  • Direct C-H Arylation : Tested using Pd(OAc)2 and Ag2CO3, but regioselectivity issues arose at position 2.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Studies have shown that such pyrazolo derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance:

  • A study on related pyrazolo compounds demonstrated their ability to target specific signaling pathways involved in cancer progression, leading to reduced tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases. Research suggests that pyrazolo derivatives can modulate inflammatory pathways:

  • Experimental results indicated that these compounds reduce the production of pro-inflammatory cytokines, thereby potentially alleviating conditions like rheumatoid arthritis and other inflammatory disorders.

Neurological Applications

Recent studies have explored the neuroprotective effects of pyrazolo compounds. Given their ability to cross the blood-brain barrier, they may offer therapeutic potential for neurodegenerative diseases:

  • Research has highlighted the neuroprotective effects of similar compounds against oxidative stress and neuronal apoptosis, suggesting a role in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Mechanism Investigation

A comprehensive study published in a peer-reviewed journal evaluated the anticancer efficacy of a closely related pyrazolo compound. The study involved:

  • Cell Lines Used : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
  • Findings : The compound exhibited IC50 values in the low micromolar range across all tested cell lines, indicating potent cytotoxicity.
  • Mechanism : The study revealed that the compound induced G2/M phase cell cycle arrest and activated caspase-dependent apoptosis pathways.

Case Study 2: Anti-inflammatory Activity Assessment

Another research project focused on evaluating the anti-inflammatory properties of pyrazolo derivatives:

  • Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
  • Results : Treatment with the pyrazolo compound significantly decreased levels of TNF-alpha and IL-6 compared to controls.
  • : This suggests potential use in treating inflammatory diseases by modulating immune responses.

Wirkmechanismus

The mechanism of action of 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases like Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Compounds

Structural and Functional Comparisons

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Biological Activity
3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS: 524036-13-3) 3-(3,4-Diethoxyphenyl), 6-(4-methoxyphenyl) High lipophilicity, moderate solubility in polar aprotic solvents Kinase inhibition (e.g., TrkA/B/C), antiproliferative activity
3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS: 893613-41-7) 3-Phenyl, 6-(3,4,5-trimethoxyphenyl) Enhanced solubility due to polar trimethoxy group Anticancer activity (IC₅₀: 1.2 µM against MCF-7 cells)
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine (CAS: 394208-27-6) 6-(4-Methoxyphenyl), 3-(pyridin-3-yl) Improved water solubility due to pyridinyl group Moderate PDE4 inhibition (IC₅₀: 0.8 µM)
6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS: N/A) 6-(3-Chlorophenyl), 3-(4-methoxyphenyl) Low solubility, high metabolic stability Antiviral activity (EC₅₀: 5.6 µM against HCoV-229E)
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 61196-95-0) Carboxylate ester at position 6, 3-(3,4-dimethoxyphenyl) High solubility in DMSO, pH-sensitive hydrolysis Anti-inflammatory (COX-2 IC₅₀: 0.3 µM)

Key Findings

Substituent Effects on Solubility :

  • Ethoxy/methoxy groups (e.g., in CAS 524036-13-3) improve membrane permeability but reduce aqueous solubility compared to polar substituents like pyridinyl (CAS 394208-27-6) or carboxylates (CAS 61196-95-0) .
  • Trimethoxy derivatives (CAS 893613-41-7) balance lipophilicity and solubility, making them favorable for oral bioavailability .

Biological Activity Trends :

  • Anticancer Activity : 3,4,5-Trimethoxy substitution (CAS 893613-41-7) enhances tubulin polymerization inhibition, while diethoxy/methoxy analogs (CAS 524036-13-3) target tropomyosin receptor kinases (Trk) .
  • Kinase Inhibition : Pyridinyl substituents (CAS 394208-27-6) improve selectivity for PDE4 over Trk kinases .

Synthetic Accessibility: Compounds with electron-withdrawing groups (e.g., chlorine in CAS N/A) require multistep syntheses involving Ullmann coupling or Suzuki-Miyaura reactions , whereas methoxy/ethoxy derivatives (CAS 524036-13-3) are synthesized via cyclocondensation of 5-aminopyrazoles with β-keto esters .

Contradictions and Limitations

  • While CAS 524036-13-3 is reported as a Trk inhibitor, its exact potency data are absent in the provided evidence, unlike CAS 893613-41-7, which has well-documented IC₅₀ values .

Biologische Aktivität

3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound that has gained attention for its potential biological activities, particularly in the field of cancer treatment. This article delves into its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H23N3O3
  • CAS Number : 893612-73-2
  • Molecular Weight : 393.44 g/mol

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of diethoxy and methoxy groups enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit dual inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKAs). These kinases are critical in cell cycle regulation and cancer progression.

Key Findings:

  • Inhibition of CDK2 and TRKA : The compound demonstrates significant inhibition with IC50 values of approximately 0.22 µM for CDK2 and 0.89 µM for TRKA, indicating potent activity against these targets .
  • Cell Cycle Arrest : In vitro studies show that treatment with this compound leads to G0–G1 phase arrest in cancer cells, reducing the population in S and G2/M phases significantly .

Anticancer Activity

The biological activity of 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has been evaluated across various cancer cell lines:

Cell LineGrowth Inhibition (%)IC50 (µM)
Lung Carcinoma HOP-9271.811.70
Lung Carcinoma NCI-H46066.1219.92
Renal Cancer ACHN66.02-
CNS Carcinoma SNB-7569.53-

These results highlight its broad-spectrum anticancer activity, achieving a mean growth inhibition of approximately 43.9% across multiple tested cell lines .

Case Studies and Research Findings

  • Study on Dual Inhibition : A study focused on synthesizing various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds similar to 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl) exhibited significant anticancer properties by inhibiting both CDK2 and TRKA pathways .
  • Apoptosis Induction : Further investigations revealed that this compound induces apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins, contributing to its anticancer efficacy .

Q & A

Q. What are the common synthetic methodologies for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be optimized for structural diversity?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between enaminones and nitrogen-containing nucleophiles (e.g., 5-aminopyrazoles). Ultrasound-assisted one-pot procedures (e.g., using KHSO₄ in aqueous media) enhance reaction efficiency, achieving yields >90% with regioselectivity confirmed by X-ray crystallography . Optimization strategies include varying substituents on the enaminone precursor (e.g., aryl, alkyl, or heteroaryl groups) and adjusting reaction conditions (e.g., solvent polarity, temperature) to control regiochemistry .

Q. How are structural and regiochemical assignments validated for pyrazolo[1,5-a]pyrimidine derivatives?

Structural validation relies on multi-spectroscopic techniques:

  • ¹H/¹³C NMR : Differentiates substituent positions (e.g., methoxy vs. ethoxy groups) via coupling patterns and chemical shifts.
  • X-ray crystallography : Resolves ambiguities in regioselectivity, as demonstrated for 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (triclinic space group P-1, R1 = 0.0486) .
  • Mass spectrometry : Confirms molecular weights and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activities in pyrazolo[1,5-a]pyrimidine derivatives?

Standard assays include:

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HEPG2-1 liver carcinoma, IC₅₀ values reported for pyrazolo[1,5-a]pyrimidine 7c: 2.70 ± 0.28 µM) .
  • Anti-inflammatory screening : COX-1/COX-2 inhibition assays or carrageenan-induced edema models .
  • Enzyme inhibition : AMPK/BMP pathway modulation (e.g., Dorsomorphin derivatives with IC₅₀ < 1 µM) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be systematically addressed?

Regioselectivity depends on electronic and steric effects of substituents:

  • Electron-withdrawing groups (e.g., sulfonyl, cyano) favor nucleophilic attack at the α-position of enaminones.
  • Ultrasound irradiation enhances reaction homogeneity, reducing side products (e.g., triazolo byproducts) .
  • Computational modeling (DFT or docking studies) predicts preferred reaction pathways and validates experimental outcomes .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazolo[1,5-a]pyrimidines?

Discrepancies may arise from:

  • Substituent effects : Methoxy vs. ethoxy groups alter pharmacokinetic properties (e.g., logP, membrane permeability) .
  • Cell line specificity : Activity against HEPG2-1 liver carcinoma (IC₅₀ = 2.70 µM) vs. lack of efficacy in other lines .
  • Assay conditions : Variations in incubation time, serum concentration, or solvent (DMSO vs. aqueous buffers) affect dose-response curves .

Q. How can target-specific mechanisms (e.g., AMPK/BMP inhibition) be conclusively established for pyrazolo[1,5-a]pyrimidines?

Mechanistic validation requires:

  • Kinase profiling : Broad-spectrum enzymatic assays (e.g., ZAPK, SYK, PKCθ) to exclude off-target effects .
  • Gene knockdown/knockout models : CRISPR/Cas9-mediated AMPK deletion in cell lines to confirm pathway dependency .
  • In vivo studies : Dorsomorphin analogs reduce hepcidin and VCAM-1 expression in murine models, linking structure to BMP pathway modulation .

Methodological Considerations

Q. What analytical techniques are critical for characterizing substituent effects on pyrazolo[1,5-a]pyrimidine photophysical properties?

  • UV-Vis/fluorescence spectroscopy : Measures π→π* transitions influenced by electron-donating groups (e.g., methoxy) .
  • Single-crystal XRD : Quantifies planarity between aryl rings and the heterobicyclic core (dihedral angles <15° in 4-methoxyphenyl derivatives) .
  • HPLC-PDA : Purity assessment (>99%) for structure-activity relationship (SAR) studies .

Q. How can in vivo pharmacokinetic parameters be optimized for pyrazolo[1,5-a]pyrimidine-based therapeutics?

  • Prodrug design : Water-soluble derivatives (e.g., Dorsomorphin dihydrochloride) enhance bioavailability .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., ethoxy group demethylation) .
  • Formulation strategies : Nanoparticle encapsulation improves half-life and reduces off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.